molecular formula C23H18N4O5 B2927330 benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 941979-87-9

benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate

Cat. No. B2927330
CAS RN: 941979-87-9
M. Wt: 430.42
InChI Key: AICQZYKXMADHRW-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It also includes the compound’s reactivity with common reagents .

Scientific Research Applications

Enzymatic Catalysis in Synthesis

One significant application involves the use of penicillin amidase for the enzymatic catalysis in the synthesis of cephem derivatives, demonstrating the enzyme's effectiveness despite the low specific substrates' characteristics. This approach yielded new biologically active cephem derivatives, highlighting the enzyme's potential in synthesizing novel compounds with therapeutic properties (Stambolieva, Mincheva, Galunsky, & Kalcheva, 1992).

Synthesis Methodologies

The synthesis of oxazolone and benzoxazolone derivatives plays a crucial role in creating pharmacophores present in various pharmaceuticals and compounds with a wide spectrum of biological activities. Research has introduced mild methods for synthesizing 3-alkylbenzoxazolones from easily accessible nitroarenes, offering an economical and wide-ranging approach for creating compounds with potential biological activities (Ram & Soni, 2013).

Mechanism of Action

If the compound is a drug, this would involve how it interacts with the body to produce its effects. This could include the specific proteins it binds to, and how this affects cellular processes .

Safety and Hazards

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Future Directions

This involves speculating on potential future research directions. This could include new synthetic routes, potential applications, or theoretical studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate involves the condensation of 7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-one with methyl acetoacetate, followed by benzyl esterification of the resulting product.", "Starting Materials": [ "7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-one", "Methyl acetoacetate", "Benzyl alcohol", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-one is reacted with methyl acetoacetate in the presence of hydrochloric acid to form 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetic acid.", "The resulting product is then esterified with benzyl alcohol in the presence of sodium hydroxide to form benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate.", "The product is purified by extraction with ethyl acetate and washing with water and sodium chloride." ] }

CAS RN

941979-87-9

Molecular Formula

C23H18N4O5

Molecular Weight

430.42

IUPAC Name

benzyl 2-(4-methyl-1,3-dioxo-7-phenylpurino[8,7-b][1,3]oxazol-2-yl)acetate

InChI

InChI=1S/C23H18N4O5/c1-25-20-19(26-12-17(32-22(26)24-20)16-10-6-3-7-11-16)21(29)27(23(25)30)13-18(28)31-14-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3

InChI Key

AICQZYKXMADHRW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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